molecular formula C21H24F3N5O8S B3108048 Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate CAS No. 163706-52-3

Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate

Cat. No.: B3108048
CAS No.: 163706-52-3
M. Wt: 563.5 g/mol
InChI Key: VTLARMXNHDPRLY-NVQRDWNXSA-N
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Description

Properties

IUPAC Name

[(2R,3R,4R,5R)-5-[6-acetamido-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]-3,4-diacetyloxyoxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N5O8S/c1-9(30)26-17-14-18(28-20(27-17)38-6-5-21(22,23)24)29(8-25-14)19-16(36-12(4)33)15(35-11(3)32)13(37-19)7-34-10(2)31/h8,13,15-16,19H,5-7H2,1-4H3,(H,26,27,28,30)/t13-,15-,16-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLARMXNHDPRLY-NVQRDWNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901148482
Record name Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2′,3′,5′-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901148482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163706-52-3
Record name Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2′,3′,5′-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163706-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2′,3′,5′-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901148482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2’,3’,5’-triacetate involves multiple steps, starting with the acetylation of adenosineThe final product is obtained after purification and characterization.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2’,3’,5’-triacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted analogs.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of "Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate" is not available. However, some information regarding this compound and related substances can be gathered.

Information on this compound

  • Chemical Identification Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-,2',3',5'-triacetate, is also known as Cangrelor Impurity 11 . The CAS number for this compound is 163706-52-3 . Its molecular formula is C21H24F3N5O8S, and the molecular weight is 563.5 .

Related Adenosine Compounds and Their Applications

  • N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-adenosine This is an impurity reference material and is related to adenosine receptors, Huntington's, Parkinson's, sleep, and stroke research . The CAS number for this compound is 163706-58-9, with a molecular formula of C16H22F3N5O4S2 and a molecular weight of 469.5 .
  • Adenosine triphosphate (ATP) ATP, adenosine diphosphate (ADP), and adenosine monophosphate (AMP) have pharmacological effects on various tissues, mediated by P2-purinoceptors . The potency of ATP may be reduced in some tissues due to dephosphorylation into AMP and adenosine by ectonucleotidases .
  • Purine and Pyrimidine Nucleosides These compounds play a major role in terrestrial biochemistry and are integral components of proteins, DNA, and RNA .

Purinergic Signaling

  • Purinergic signaling occurs in peripheral nervous system glial cells .

Mechanism of Action

The compound exerts its effects by selectively inhibiting glutamate uptake through the excitatory amino acid transporters (EAATs) in the brain. This inhibition modulates the levels of glutamate, an important neurotransmitter, thereby influencing synaptic transmission and neuronal excitability. The molecular targets include EAAT1 and EAAT2 transporters, and the pathways involved are related to glutamate homeostasis and neuroprotection.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate
  • CAS No.: 1830294-26-2
  • Molecular Formula : C₂₂H₂₈F₃N₅O₇S₂
  • Molecular Weight : 595.61 g/mol
  • Appearance : White to off-white solid .

Structural Features: This compound is a modified adenosine derivative with three key structural elements:

Triacetylation at the 2', 3', and 5' hydroxyl groups of the ribose moiety, enhancing lipophilicity and stability .

A 3,3,3-trifluoropropylthio group at the 2-position of the adenine, introducing hydrophobicity and electron-withdrawing effects .

Applications :
Primarily used as a synthetic intermediate in the preparation of Cangrelor (a P2Y₁₂ receptor antagonist and antiplatelet drug) . It is also identified as Cangrelor Impurity 4 , critical for quality control in pharmaceutical synthesis .

Structural Analogues
Adenosine 2',3',5'-Triacetate (3-Ac)
  • Structure: Triacetylated adenosine without substitutions on the adenine ring.
  • Molecular Weight : 428.3 g/mol (vs. 595.61 for the target compound) .
  • Key Difference : Lacks the trifluoropropylthio and N-acetyl modifications.
  • Application : Used in marine biology studies as a nucleoside derivative .
2-Chloro-adenosine 2',3',5'-Triacetate
  • CAS No.: 79999-39-6
  • Structure : Chlorine substituent at the 2-position of adenine; triacetylated ribose.
  • Molecular Weight : 427.8 g/mol .
  • Key Difference : Chlorination vs. trifluoropropylthio substitution. Chlorine’s electronegativity may alter base-pairing or receptor binding compared to the bulky, hydrophobic trifluoropropyl group.
  • Solubility: Sparingly soluble in chloroform and methanol .
6-Thioinosine 2',3',5'-Triacetate
  • CAS No.: 3021-21-4
  • Structure: Thio group at the 6-position of inosine (hypoxanthine base); triacetylated ribose.
  • Key Difference : The 6-thio modification targets enzymes like purine nucleoside phosphorylase, differing from the adenine-targeted trifluoropropylthio group in the target compound .
  • Safety : Classified under GHS guidelines with specific handling precautions .
8-Trifluoromethyl Adenosine 2',3',5'-Triacetate
  • Structure : Trifluoromethyl group at the 8-position of adenine; triacetylated ribose.
  • Key Difference : Fluorination at the 8-position vs. 2-position. The 8-CF₃ group may sterically hinder base stacking or receptor interactions .
Physicochemical and Functional Comparisons
Parameter Target Compound 2-Chloro-adenosine Triacetate 6-Thioinosine Triacetate
Molecular Weight 595.61 g/mol 427.8 g/mol 434.4 g/mol (estimated)
Key Substituents 2-(Trifluoropropylthio), N-acetyl 2-Chloro 6-Thio (hypoxanthine base)
Lipophilicity High (CF₃, acetyl groups) Moderate (Cl) Moderate (thio group)
Therapeutic Role Cangrelor synthesis Research intermediate Potential antiproliferative agent

Biological Activity

Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate is a modified nucleoside derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of nucleosides that play crucial roles in cellular signaling and metabolism. Understanding the biological activity of this compound involves examining its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18F3N3O6S\text{C}_{15}\text{H}_{18}\text{F}_3\text{N}_3\text{O}_6\text{S}

This structure features a trifluoropropyl thioether moiety, which may influence its biological properties.

The biological activity of this compound is primarily mediated through its interaction with adenosine receptors. Adenosine receptors (A1, A2A, A2B, and A3) are G-protein-coupled receptors that regulate various physiological processes including inflammation, immune response, and neurotransmission. The specific interactions of this compound with these receptors can lead to diverse biological effects:

  • Anti-inflammatory Effects : Studies have shown that adenosine receptor activation can reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antitumor Activity : Preliminary research indicates that derivatives of adenosine may possess antitumor properties by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : Adenosine and its analogs have been studied for their neuroprotective effects in models of neurodegenerative diseases.

Biological Activity Studies

Several studies have investigated the biological activity of similar compounds and their derivatives. Below is a summary of key findings from relevant research:

StudyCompoundBiological ActivityFindings
Uridine TriacetateToxicity ReversalDemonstrated efficacy in treating fluoropyrimidine toxicity with a survival rate improvement from 16% to 96% when administered within 96 hours.
5-Nitroindazole DerivativesAnticancer ActivityShowed moderate antineoplastic activity against cancer cell lines TK-10 and HT-29.
Triazoloquinazolinone DerivativesAnticancer ActivityInduced cell death in leukemia cells with specific structure-activity relationships identified.

Case Studies

Case studies provide real-world insights into the application of adenosine derivatives in clinical settings:

  • Case Study on Uridine Triacetate : A patient with delayed onset toxicity from 5-fluorouracil was treated with uridine triacetate beyond the recommended time frame and showed significant clinical improvement. This highlights the importance of timely intervention in managing drug toxicities .
  • Neuroprotective Applications : Research has indicated that compounds similar to adenosine can protect neuronal cells from damage due to oxidative stress or excitotoxicity. This has implications for treating conditions such as Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the critical synthetic steps for achieving high-purity Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate?

  • Methodological Answer : Focus on optimizing the trifluoropropyl thio group introduction via nucleophilic substitution, using anhydrous solvents (e.g., DMF) and inert atmospheres to prevent oxidation. Acetylation of ribose hydroxyls requires controlled stoichiometry of acetic anhydride and catalytic DMAP. Purification via flash chromatography (10–50% EtOAc/hexanes) ensures removal of unreacted intermediates, as demonstrated in analogous trifluoropropylthio-propanamide syntheses .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 19F^{19}\text{F}-NMR identifies trifluoropropyl group integrity (δ\delta ~ -60 to -70 ppm). 1H^{1}\text{H}-NMR resolves acetyl protons (δ\delta 2.0–2.2 ppm) and adenosine backbone signals.
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode confirms molecular ion peaks (e.g., [M+Na]+^+) with <2 ppm error .
  • HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect acetyl hydrolysis byproducts .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Store lyophilized solid at ≤-20°C in moisture-proof containers under argon. Avoid repeated freeze-thaw cycles. In solution, use anhydrous DMSO or ethanol, and test stability via accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring .

Advanced Research Questions

Q. How can contradictory data between in silico binding predictions and in vitro activity assays be resolved?

  • Methodological Answer :

  • Orthogonal Binding Assays : Use surface plasmon resonance (SPR) to measure real-time binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic validation.
  • Structural Analysis : Co-crystallization with target receptors (e.g., adenosine receptors) or computational docking refinement using cryo-EM data resolves steric clashes or solvation effects .
  • Metabolite Screening : LC-MS/MS identifies potential off-target interactions or metabolic degradation products .

Q. What strategies mitigate challenges in quantifying low-abundance metabolites of this compound in biological matrices?

  • Methodological Answer :

  • Derivatization : Silylation with reagents like dimethyl(3,3,3-trifluoropropyl)silyldiethylamine enhances GC-MS sensitivity for polar metabolites .
  • SPE Enrichment : Solid-phase extraction (C18 or mixed-mode cartridges) concentrates analytes from plasma/urine.
  • Internal Standards : Use stable isotope-labeled analogs (e.g., 13C^{13}\text{C}-adenosine) to correct matrix effects .

Q. How does the trifluoropropyl thio moiety influence the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • LogP Determination : Shake-flask method or HPLC-derived logP measurements assess lipophilicity. Trifluoropropyl groups increase membrane permeability but may reduce aqueous solubility.
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. CYP450 inhibition assays identify metabolic liabilities .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in cytotoxicity data across cell lines?

  • Methodological Answer :

  • Cell Line Profiling : Test across diverse lines (e.g., HEK293, HepG2) with varying expression levels of adenosine transporters or metabolizing enzymes (e.g., adenosine deaminase).
  • Mechanistic Studies : Use CRISPR knockouts or siRNA silencing to identify genes modulating cytotoxicity (e.g., ENT1 transporters) .
  • Redox Profiling : Measure ROS levels (via DCFH-DA probes) to assess if trifluoropropylthio-mediated oxidative stress contributes to variability .

Experimental Design Considerations

Q. What controls are essential for enzymatic inhibition assays involving this compound?

  • Methodological Answer :

  • Positive/Negative Controls : Include known P2Y12 inhibitors (e.g., Cangrelor) and vehicle-only samples.
  • Pre-incubation Stability : Verify compound integrity in assay buffers (e.g., pH 7.4 PBS) via pre-assay HPLC.
  • Off-Target Screening : Test against related enzymes (e.g., adenylate cyclase) to confirm specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate
Reactant of Route 2
Reactant of Route 2
Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate

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